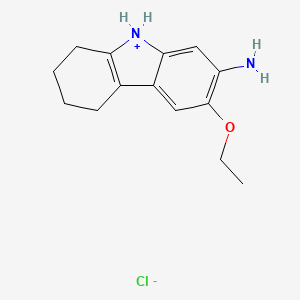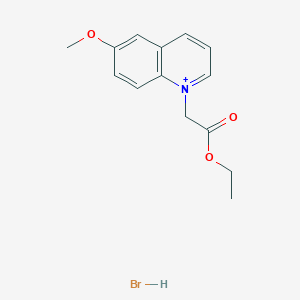
4-Phthalimidobutyl Triphenalphosphonium Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phthalimidobutyl Triphenalphosphonium Bromide is a quaternary ammonium salt that contains a phosphonium cation and a phthalimide anion. This compound has gained significant attention due to its potential therapeutic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phthalimidobutyl Triphenalphosphonium Bromide typically involves the reaction of triphenylphosphine with 4-bromobutyl phthalimide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Phthalimidobutyl Triphenalphosphonium Bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction Reactions: The phosphonium cation can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a phosphonium salt with an amine substituent .
Applications De Recherche Scientifique
4-Phthalimidobutyl Triphenalphosphonium Bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and as a probe for mitochondrial function.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting cancer cells.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-Phthalimidobutyl Triphenalphosphonium Bromide involves its interaction with cellular components. The phosphonium cation can target mitochondria due to its positive charge, which allows it to accumulate in the negatively charged mitochondrial matrix. This targeting can disrupt mitochondrial function and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphonium Bromide: Similar in structure but lacks the phthalimide group.
4-Bromobutyl Triphenylphosphonium Bromide: Similar but does not contain the phthalimide moiety.
Uniqueness
4-Phthalimidobutyl Triphenalphosphonium Bromide is unique due to the presence of both the phosphonium cation and the phthalimide anion.
Propriétés
Formule moléculaire |
C30H28BrNO2P+ |
|---|---|
Poids moléculaire |
545.4 g/mol |
Nom IUPAC |
4-(1,3-dioxoisoindol-2-yl)butyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C30H27NO2P.BrH/c32-29-27-20-10-11-21-28(27)30(33)31(29)22-12-13-23-34(24-14-4-1-5-15-24,25-16-6-2-7-17-25)26-18-8-3-9-19-26;/h1-11,14-21H,12-13,22-23H2;1H/q+1; |
Clé InChI |
YKNPTFHDEQEFAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](CCCCN2C(=O)C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B12813023.png)
![Spiro[3.3]heptane-2,6-dicarboxamide](/img/structure/B12813026.png)

![2-Amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4h-furo[3,2-d][1,3,2]dioxasilin-6-yl)-1,9-dihydro-6h-purin-6-one](/img/structure/B12813033.png)
![Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate)](/img/structure/B12813064.png)




![2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile](/img/structure/B12813082.png)
![N-[(4aR,6R,7R,8R,8aR)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B12813084.png)
